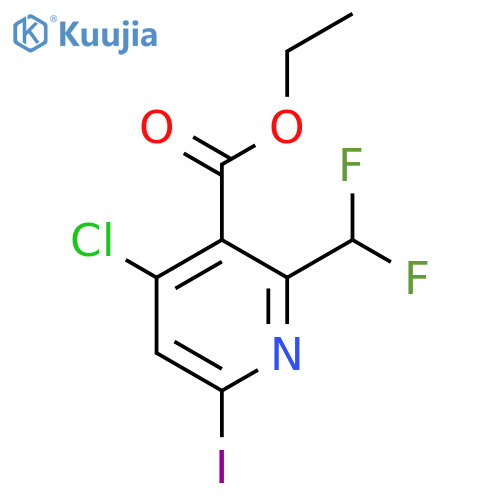

Cas no 1805173-34-5 (Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate)

1805173-34-5 structure

商品名:Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate

CAS番号:1805173-34-5

MF:C9H7ClF2INO2

メガワット:361.511660814285

CID:4871353

Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate

-

- インチ: 1S/C9H7ClF2INO2/c1-2-16-9(15)6-4(10)3-5(13)14-7(6)8(11)12/h3,8H,2H2,1H3

- InChIKey: JHMTTWZLZPZVNQ-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(=C(C(=O)OCC)C(C(F)F)=N1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 258

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.2

Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029047972-1g |

Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate |

1805173-34-5 | 97% | 1g |

$1,564.50 | 2022-04-01 |

Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1805173-34-5 (Ethyl 4-chloro-2-(difluoromethyl)-6-iodopyridine-3-carboxylate) 関連製品

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量